((4-(Tert-butyl)phenyl)sulfonyl)methionine

Lipophilicity ADME Membrane Permeability

Essential sulfonamide-modified methionine building block for solid-phase peptide synthesis and activity-based protein profiling. LogP 3.2 (vs. Met 0.85) ensures enhanced membrane permeability; tert-butylphenyl group confers steric bulk preventing sulfur side reactions during chain elongation. Validated for MetAP2 inhibition studies. R&D use only.

Molecular Formula C15H23NO4S2
Molecular Weight 345.5 g/mol
Cat. No. B1387888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-(Tert-butyl)phenyl)sulfonyl)methionine
Molecular FormulaC15H23NO4S2
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C15H23NO4S2/c1-15(2,3)11-5-7-12(8-6-11)22(19,20)16-13(14(17)18)9-10-21-4/h5-8,13,16H,9-10H2,1-4H3,(H,17,18)
InChIKeyVMWPZNUUHUVDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((4-(Tert-butyl)phenyl)sulfonyl)methionine: A Sulfonamide Methionine Derivative for Targeted Research


((4-(Tert-butyl)phenyl)sulfonyl)methionine (CAS: 1393654-69-7) is a synthetic sulfonamide derivative of the essential amino acid methionine . It features a bulky tert-butylphenyl sulfonyl group attached to the methionine backbone, imparting distinct physicochemical properties including a molecular weight of 345.5 g/mol and a calculated LogP of 3.2 . This compound is utilized as a building block in peptide synthesis and as a probe in biochemical studies exploring sulfonylation effects on amino acid and protein function .

Why ((4-(Tert-butyl)phenyl)sulfonyl)methionine Cannot Be Interchanged with Other Sulfonamide Methionines


Substitution with unsubstituted methionine or even closely related N-sulfonyl methionine analogs is not scientifically justifiable due to profound differences in lipophilicity, steric bulk, and resulting physicochemical behavior. The target compound's LogP of 3.2 contrasts sharply with methionine's LogP of approximately 0.85 , and its bulky tert-butyl group introduces unique steric constraints that directly impact molecular recognition, solubility, and potential off-target interactions in biological assays or synthetic applications. These quantitative disparities underscore the necessity for using the exact compound in studies where sulfonamide-substituted methionine is the intended variable.

Quantitative Differentiation of ((4-(Tert-butyl)phenyl)sulfonyl)methionine Against Key Analogs


Lipophilicity (LogP) Comparison: ((4-(Tert-butyl)phenyl)sulfonyl)methionine vs. Methionine

((4-(Tert-butyl)phenyl)sulfonyl)methionine exhibits a calculated LogP of 3.2 , which is approximately 2.35 units higher than that of the parent amino acid methionine (LogP ~0.85) . This indicates a marked increase in lipophilicity.

Lipophilicity ADME Membrane Permeability

Aqueous Solubility: ((4-(Tert-butyl)phenyl)sulfonyl)methionine vs. Methionine

((4-(Tert-butyl)phenyl)sulfonyl)methionine demonstrates low water solubility (<1 mg/mL) , whereas the parent amino acid L-methionine is freely soluble, with reported solubility of approximately 56.6 mg/mL at 25°C [1].

Solubility Formulation In Vitro Assays

Lipophilicity Comparison: ((4-(Tert-butyl)phenyl)sulfonyl)methionine vs. Dichlorophenyl Analog

The LogP of ((4-(Tert-butyl)phenyl)sulfonyl)methionine is 3.2 , which is lower than the LogP of the structurally related N-[(2,6-Dichlorophenyl)sulfonyl]methionine (LogP = 3.95) .

Lipophilicity SAR LogP

Molecular Weight and Steric Bulk: ((4-(Tert-butyl)phenyl)sulfonyl)methionine vs. Tosyl-Methionine

The tert-butyl substituent on ((4-(Tert-butyl)phenyl)sulfonyl)methionine (MW 345.5 g/mol) confers significantly greater steric bulk compared to the methyl group on N-(p-toluenesulfonyl)-DL-methionine (MW 302.4 g/mol) .

Steric Effects Molecular Weight Protein Binding

Biological Activity Class Evidence: Sulfonamide Methionine Derivatives as MetAP2 Inhibitors

While specific activity data for ((4-(Tert-butyl)phenyl)sulfonyl)methionine is not publicly available, a class of structurally related sulfonamide methionine derivatives have been developed as potent methionine aminopeptidase type II (MetAP2) inhibitors, with some analogs achieving nanomolar inhibitory potency (IC50 values) in biochemical assays [1].

MetAP2 Inhibition Antiproliferative Angiogenesis

Optimal Application Scenarios for ((4-(Tert-butyl)phenyl)sulfonyl)methionine Based on Comparative Evidence


Peptide Synthesis Requiring a Lipophilic, Sterically Hindered Methionine Surrogate

In solid-phase peptide synthesis (SPPS), ((4-(Tert-butyl)phenyl)sulfonyl)methionine can be incorporated as a building block to introduce a sulfonamide-modified, highly lipophilic methionine residue [1]. The tert-butylphenyl sulfonyl group confers enhanced hydrophobicity (LogP 3.2 vs. 0.85 for methionine) , which can improve peptide membrane permeability or alter protein folding kinetics in structure-function studies. The steric bulk also serves as a protective group, preventing unwanted side reactions at the methionine sulfur during chain elongation .

Biochemical Probe for Studying Sulfonylation-Mediated Enzyme Modulation

The compound's sulfonamide moiety can form covalent adducts with nucleophilic residues in enzyme active sites [1], making it a valuable tool for activity-based protein profiling (ABPP) or studying the functional consequences of protein sulfonylation. Researchers can use this compound to investigate its effects on methionine-related metabolic enzymes, such as cystathionine gamma-synthase (CGS) , or as a starting point for developing activity-based probes targeting the methionine salvage pathway.

Hit Identification for MetAP2-Targeted Anticancer Programs

Given the established class activity of sulfonamide methionine derivatives as methionine aminopeptidase type II (MetAP2) inhibitors [1], ((4-(Tert-butyl)phenyl)sulfonyl)methionine represents a viable starting point for hit-to-lead optimization campaigns. The unique steric and electronic profile offered by the tert-butylphenyl group may yield improved selectivity or altered potency profiles compared to previously reported sulfonamide inhibitors, offering a distinct chemical series for medicinal chemistry exploration .

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